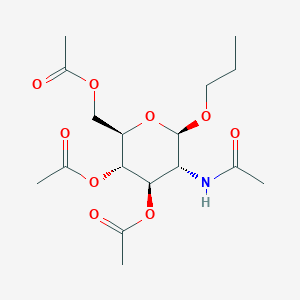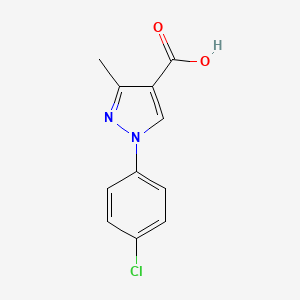
Acide 1-(4-chlorophényl)-3-méthyl-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, also known as 4-chlorophenyl-3-methyl-1H-pyrazole-4-carboxylic acid, is a heterocyclic compound with a pyrazole ring system and a carboxylic acid group. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds. 4-chlorophenyl-3-methyl-1H-pyrazole-4-carboxylic acid is a white solid with a molecular weight of 217.56 g/mol and a melting point of 145-148°C.
Applications De Recherche Scientifique
Applications anti-allergiques
Ce composé a été étudié pour son potentiel dans le traitement des réactions allergiques. Les dérivés de l'acide 1-(4-chlorophényl)-3-méthyl-1H-pyrazole-4-carboxylique ont montré des effets significatifs dans la lutte contre l'asthme allergique et les démangeaisons allergiques. Les dérivés ont été comparés à la lévocétirizine, un antihistaminique bien connu, et certains ont montré une puissance plus forte contre l'asthme allergique .
Propriétés anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés sulfonamides de ce composé peuvent fournir un effet synergique lorsqu'ils sont combinés avec le pharmacophore de la lévocétirizine. Cette combinaison pourrait potentiellement conduire à des médicaments anti-allergiques plus puissants .
Activité antimicrobienne
Des recherches sur des structures apparentées ont indiqué que des composés avec des parties similaires peuvent présenter des propriétés antimicrobiennes. Bien que des études directes sur l'this compound ne soient pas disponibles, ses analogues structuraux ont été utilisés pour lutter contre la résistance aux médicaments chez les agents pathogènes .
Recherche anticancéreuse
Le squelette structural de l'this compound se retrouve dans diverses molécules ayant une activité anticancéreuse. Ses dérivés pourraient être synthétisés et testés pour leur efficacité contre les cellules cancéreuses, compte tenu de l'importance des dérivés indoliques dans le traitement du cancer .
Études enzymatiques
Des formes énantiomères de composés apparentés ont été utilisées dans des études enzymatiques pour comprendre la résolution cinétique des mélanges racémiques. Ces recherches peuvent conduire au développement de voies de synthèse et de formulations médicamenteuses plus efficaces .
Mécanisme D'action
Target of Action
The compound 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary target of this compound is the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway of the parasite .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site, as justified by a molecular simulation study . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction between the compound and its target .
Biochemical Pathways
The compound’s interaction with LmPTR1 affects the folate pathway, which is crucial for the survival and proliferation of the parasite . By inhibiting this pathway, the compound disrupts the parasite’s metabolic processes, leading to its death .
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities. Specifically, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Analyse Biochimique
Biochemical Properties
1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that it can interact with enzymes involved in glutathione metabolism, thereby influencing the cellular redox state . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the isoprenoid pathway by inhibiting gibberellin synthesis and increasing cytokinins levels . These interactions can lead to changes in metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its overall biochemical activity and effects .
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBLOSRHVZLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




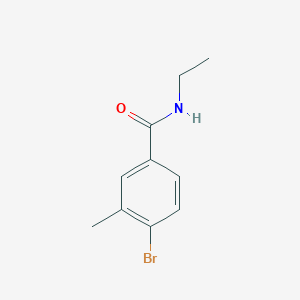

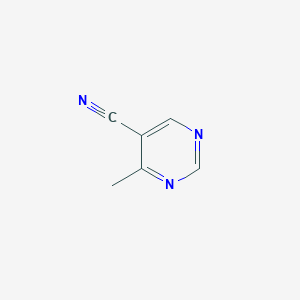
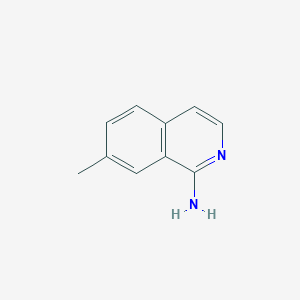
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
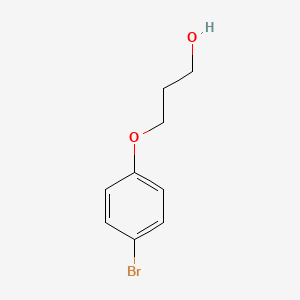
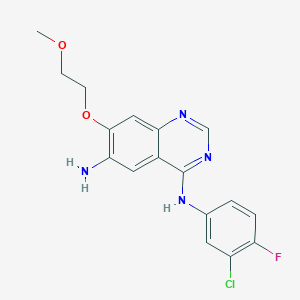
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)



